What are the physicochemical properties of Columbamine?
What are the physicochemical properties of Columbamine?
An In-depth Technical Guide to the Physicochemical Properties of Columbamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of Columbamine, a protoberberine alkaloid of significant interest for its diverse biological activities. The information is presented to support research and development efforts, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Physicochemical Properties
Columbamine is a quaternary isoquinoline alkaloid found in various plant species, including those from the Coptis and Berberis genera.[1] Its structure features a rigid tetracyclic system that dictates its chemical and physical characteristics.
Data Summary
The quantitative physicochemical properties of Columbamine are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 3,9,10-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol | [2] |
| CAS Number | 3621-36-1 | [3] |
| Molecular Formula | C₂₀H₂₀NO₄⁺ | [3][4] |
| Molecular Weight | 338.38 g/mol | [3] |
| Monoisotopic Mass | 339.1470581677 Da | [4] |
| Appearance | Yellow needle-like crystals; Orange-yellow crystals/prisms | |
| Melting Point | 280-282 °C (decomposes) | [3] |
| Solubility | Soluble in DMSO and methanol; Slightly soluble in water | [4] |
| UV λmax | 230, 266, 351 nm | |
| logP (XLogP3, Computed) | Not available. The computed value for the related compound (-)-Tetrahydrocolumbamine is 2.9. | [5] |
| pKa | Experimental value not found in the cited literature. |
Detailed Properties
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Structure and Form: Columbamine is an organic heterotetracyclic compound existing as a quaternary ammonium cation.[2][4] It is typically isolated as a yellow or orange-yellow crystalline solid.
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Melting Point: The free base of Columbamine has a high melting point of 280-282 °C, at which it likely decomposes. Its various salt forms have different melting points.
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Solubility: Columbamine exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and alcohols such as methanol.[4] Its solubility in water is slight, a characteristic typical for many alkaloids with large organic scaffolds.
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Stability: Columbamine is stable as a solid when stored at -20°C for at least four years. In solution, stock solutions are recommended to be stored at -80°C for up to six months or -20°C for one month to prevent degradation.
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Spectroscopic Properties:
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UV-Vis Spectroscopy: Columbamine exhibits characteristic ultraviolet absorption maxima at 230, 266, and 351 nm, which arise from the π→π* electronic transitions within its conjugated aromatic system.
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ is observed at m/z 338.139-338.140 in high-resolution mass spectrometry.[2] Fragmentation patterns in MS/MS analysis can be used for structural elucidation and identification in complex mixtures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical structure of Columbamine, allowing for the unambiguous assignment of all proton and carbon atoms in the molecule.
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Experimental Protocols
Detailed experimental procedures for the determination of Columbamine's specific properties are not extensively published. However, the following sections describe standard, widely accepted methodologies for the characterization of alkaloids like Columbamine.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is the gold standard measure of lipophilicity. The shake-flask method is the most traditional and reliable technique for its determination.[6][7]
Methodology:
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Phase Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing the two solvents and allowing them to separate for at least 24 hours.
-
Sample Preparation: Prepare a stock solution of Columbamine in the aqueous phase.
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Partitioning: In a suitable vessel, combine a known volume of the Columbamine stock solution with a known volume of the saturated n-octanol.
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Equilibration: Vigorously shake the vessel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
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Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of Columbamine in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀ ([Columbamine]ₒ꜀ₜₐₙₒₗ / [Columbamine]ₐᵩᵤₑₒᵤₛ)
Determination of pKa (UV-Metric Titration)
The pKa of a compound with a chromophore that changes upon ionization can be determined spectrophotometrically. This method relies on the principle that the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra.[6]
Methodology:
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Buffer Preparation: Prepare a series of buffers with precisely known pH values, typically spanning a range of at least 3 pH units centered around the expected pKa.
-
Sample Preparation: Prepare a stock solution of Columbamine in a suitable solvent (e.g., methanol or water).
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Measurement: For each buffer solution, add a small, constant volume of the Columbamine stock solution to a cuvette. Ensure the final concentration is identical across all samples.
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., from 200 to 400 nm) for Columbamine in each buffer.
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Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions.
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Calculation: The data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH where the absorbance is exactly halfway between the minimum and maximum values.
Biological Activity and Signaling Pathways
Columbamine demonstrates a range of biological activities that are linked to its interaction with key cellular signaling pathways. Understanding these interactions is crucial for drug development.
Inhibition of the Wnt/β-Catenin Signaling Pathway
In colon cancer cells, Columbamine has been shown to suppress proliferation and induce apoptosis by inhibiting the canonical Wnt/β-catenin signaling pathway.[3][8] When the pathway is active, β-catenin accumulates in the nucleus and activates TCF/LEF transcription factors, leading to the expression of genes that promote cell growth and invasion. Columbamine treatment prevents this, leading to the downregulation of target genes like MMP2, MMP7, and MMP9, and the induction of apoptosis via the caspase cascade.[3]
// Nodes Wnt [label="Wnt Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frizzled [label="Frizzled Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DestructionComplex [label="Destruction Complex\n(Axin, APC, GSK3β)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; BetaCatenin [label="β-Catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BetaCatenin_Nuc [label="Nuclear β-Catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCF_LEF [label="TCF/LEF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TargetGenes [label="Target Gene Expression\n(MMP2, MMP7, MMP9, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Invasion", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Columbamine [label="Columbamine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspases [label="Caspase Activation\n(Caspase-3, PARP)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Wnt -> Frizzled [label="binds"]; Frizzled -> DestructionComplex [label="inhibits"]; DestructionComplex -> BetaCatenin [label="phosphorylates for degradation", style=dashed]; BetaCatenin -> Proteasome [style=dashed]; BetaCatenin -> BetaCatenin_Nuc [label="translocates"]; BetaCatenin_Nuc -> TCF_LEF [label="activates"]; TCF_LEF -> TargetGenes [label="promotes"]; TargetGenes -> Proliferation; Columbamine -> DestructionComplex [label="promotes activity", color="#34A853", arrowhead="tee", style=dashed]; Columbamine -> BetaCatenin_Nuc [label="prevents accumulation", color="#EA4335", arrowhead="tee"]; Columbamine -> Apoptosis [label="induces via", color="#34A853"]; Apoptosis -> Caspases [dir=back]; } caption: Columbamine's inhibitory effect on the Wnt pathway.
Inhibition of Cytochrome P450 3A4 (CYP3A4)
Columbamine is an inhibitor of CYP3A4, a critical enzyme in drug metabolism, with a reported IC₅₀ value of 30.6 µM.[9] Inhibition of CYP3A4 can lead to significant drug-drug interactions. The process can be reversible or irreversible (mechanism-based), where the inhibitor is first metabolized by the enzyme into a reactive species that then covalently binds to and inactivates the enzyme.[1][10] This necessitates careful consideration when co-administering Columbamine with other drugs metabolized by CYP3A4.
// Nodes CYP3A4_active [label="Active CYP3A4 Enzyme", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Columbamine [label="Columbamine\n(Substrate/Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ES_Complex [label="Enzyme-Substrate\nComplex", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolite [label="Reactive Metabolite", fillcolor="#FBBC05", fontcolor="#202124"]; CYP3A4_inactive [label="Inactive CYP3A4\n(Covalent Adduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Metabolized Product\n(Normal Turnover)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Columbamine -> ES_Complex; CYP3A4_active -> ES_Complex; ES_Complex -> Product [label="Path A:\nMetabolism"]; Product -> CYP3A4_active [style=dashed]; ES_Complex -> Metabolite [label="Path B:\nBioactivation"]; Metabolite -> CYP3A4_inactive [label="covalently binds"]; CYP3A4_active -> CYP3A4_inactive [style=invis]; // for layout } caption: Mechanism-based inhibition of CYP3A4 by Columbamine.
Activation of AMP-Activated Protein Kinase (AMPK)
Metabolites of berberine, the parent class of alkaloids to which Columbamine belongs, have been shown to exert triglyceride-lowering effects by activating AMP-activated protein kinase (AMPK) in liver cells.[9] AMPK is a central regulator of cellular energy homeostasis. Its activation typically leads to the inhibition of anabolic pathways, such as lipid synthesis, and the activation of catabolic pathways, like fatty acid oxidation. While direct studies on Columbamine are limited, it is plausible that it or its metabolites contribute to metabolic regulation through this important pathway.
References
- 1. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Columbamine | C20H20NO4+ | CID 72310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Columbamine - Wikipedia [en.wikipedia.org]
- 5. (-)-Tetrahydrocolumbamine | C20H23NO4 | CID 440229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
